E3 ligase Ligand-Linker Conjugates 3

説明

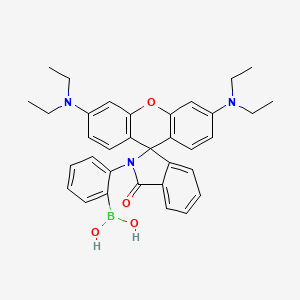

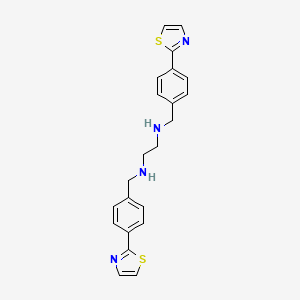

E3 ligase Ligand-Linker Conjugates 3 is part of Proteolysis Targeting Chimeric Molecules (PROTACs). It incorporates a ligand for the E3 ubiquitin ligase and a linker . These conjugates can be used to create PROTACs that target proteins for ubiquitination and destruction .

Synthesis Analysis

E3 ligase ligand-linker conjugate accelerates the PROTAC discovery. Researchers usually use techniques such as immunoblotting and mass spectrometry to measure protein levels to screen for active Protacs, and then combine these molecules with E3 Ligase Ligand-Linker Conjugate to build a PROTAC .Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .Chemical Reactions Analysis

E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .科学的研究の応用

Cancer Treatment

E3 ligase Ligand-Linker Conjugates 3 are pivotal in the development of PROTACs for cancer therapy. By selectively targeting cancerous proteins for ubiquitination and subsequent degradation, these conjugates offer a novel approach to inhibit tumor growth and proliferation .

Autoimmune Diseases

The specificity of E3 ligase Ligand-Linker Conjugates 3 can be harnessed to degrade proteins that contribute to autoimmune diseases. This targeted protein degradation has potential therapeutic applications in treating conditions like rheumatoid arthritis and lupus .

Inflammatory Diseases

Inflammation-related proteins can be targeted by PROTACs constituted with E3 ligase Ligand-Linker Conjugates 3, providing a new avenue for the treatment of chronic inflammatory diseases .

Neurodegenerative Disorders

The ability to target and degrade misfolded or aggregated proteins using E3 ligase Ligand-Linker Conjugates 3 could lead to breakthroughs in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Infectious Diseases

Research is exploring the use of E3 ligase Ligand-Linker Conjugates 3 to target and degrade proteins essential for the life cycle of infectious pathogens, offering a potential strategy for developing new antiviral and antibacterial drugs .

Drug Resistance

E3 ligase Ligand-Linker Conjugates 3 can be used to combat drug resistance by degrading mutant proteins that confer resistance to certain drugs, thus restoring the efficacy of existing therapies .

Targeted Protein Degradation (TPD)

The development of TPD therapeutics is greatly facilitated by E3 ligase Ligand-Linker Conjugates 3, which can be tailored to degrade specific disease-causing proteins with high precision .

Expansion of Druggable Targets

E3 ligase Ligand-Linker Conjugates 3 expand the range of druggable targets by enabling the degradation of proteins previously considered ‘undruggable’ due to lack of enzymatic activity or traditional binding sites .

作用機序

Target of Action

E3 Ligase Ligand-Linker Conjugates 3 is a compound that targets E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 3 works by inducing the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . E3 ligases are an important part of the UPS and can provide regulatory specificity . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of E3 Ligase Ligand-Linker Conjugates 3 is the degradation of the targeted protein . This can lead to the regulation of specific protein levels, which could be an attractive option to control the pathogenesis of metabolic diseases . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

The action environment of E3 Ligase Ligand-Linker Conjugates 3 is largely dependent on the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

将来の方向性

The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This suggests that future research could focus on exploring new E3 ligases and developing corresponding ligand-linker conjugates.

特性

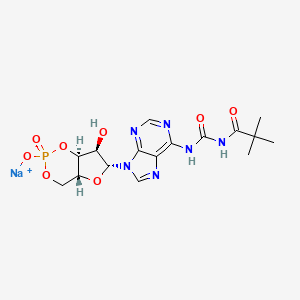

IUPAC Name |

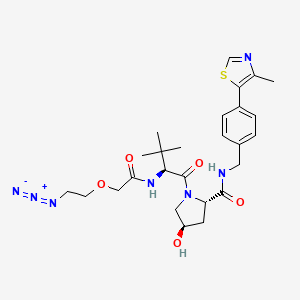

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCURZJBLHZABY-ZRCGQRJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)